6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine 6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18339319
InChI: InChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3
SMILES:
Molecular Formula: C8H9ClN4
Molecular Weight: 196.64 g/mol

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC18339319

Molecular Formula: C8H9ClN4

Molecular Weight: 196.64 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C8H9ClN4
Molecular Weight 196.64 g/mol
IUPAC Name 6-chloro-1-propylpyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C8H9ClN4/c1-2-3-13-7-6(5-11-13)4-10-8(9)12-7/h4-5H,2-3H2,1H3
Standard InChI Key WJASIGBDSIKRHI-UHFFFAOYSA-N
Canonical SMILES CCCN1C2=NC(=NC=C2C=N1)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a fused pyrazole-pyrimidine system. Key substituents include:

  • Chlorine atom at position 6: Introduces electronegativity, enhancing reactivity in nucleophilic substitution reactions.

  • Propyl group at position 1: A three-carbon alkyl chain contributing to lipophilicity, potentially improving membrane permeability .

The IUPAC name, 6-chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine, reflects its substitution pattern (Figure 1). X-ray crystallographic data for analogous compounds, such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, reveal near-planar pyrazolopyrimidine moieties with dihedral angles <5° between fused rings . The propyl group likely induces minor steric distortions, as observed in alkylated derivatives .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves multi-step protocols starting from pyrazole precursors. A representative route, adapted from studies on similar derivatives, includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core:

    • Condensation of 5-amino-1H-pyrazole-4-carbonitrile with urea or thiourea under acidic conditions .

    • Chlorination at position 6 using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) .

  • Propyl group introduction:

    • Alkylation at position 1 with propyl bromide in dimethylformamide (DMF) under phase-transfer catalysis .

    • Reaction conditions: Room temperature, 12–24 hours, yields 65–80% .

Key reaction (simplified):

Pyrazolo[3,4-d]pyrimidine-6-chloride+CH3CH2CH2BrDMF, K2CO36-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine\text{Pyrazolo[3,4-d]pyrimidine-6-chloride} + \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine}

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .

  • Crystallization: Ethanol/water mixtures yield needle-like crystals suitable for X-ray analysis .

Physicochemical Properties

Experimental data for the compound are sparse, but properties can be extrapolated from analogs (Table 1):

Table 1: Estimated Physicochemical Properties

PropertyValue/RangeBasis
Molecular weight211.67 g/molCalculated
Melting point145–150°CAnalog data
LogP (lipophilicity)2.1 ± 0.3ChemAxon prediction
Solubility (H₂O)<1 mg/mLHydrophobic substituents

The chloro group increases polarity (μ=3.23.5\mu = 3.2–3.5 D), while the propyl chain enhances logP by ~0.8 units compared to non-alkylated analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.05 (t, 3H): Terminal methyl of propyl (J = 7.2 Hz).

  • δ 1.85 (sextet, 2H): Central methylene of propyl.

  • δ 4.45 (t, 2H): N-linked methylene (J = 7.0 Hz).

  • δ 8.92 (s, 1H): Pyrimidine H-5.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 10.5 (CH₃), 22.1 (CH₂), 48.9 (N-CH₂).

  • δ 152.1 (C-6), 148.9 (C-3a), 139.2 (C-7a) .

Infrared (IR) Spectroscopy

  • ν 750 cm⁻¹: C-Cl stretch.

  • ν 1600–1450 cm⁻¹: Aromatic C=C/C=N vibrations.

  • ν 3100–2950 cm⁻¹: Aliphatic C-H stretches .

Biological Activity and Mechanisms

While direct pharmacological studies are unavailable, structurally related compounds exhibit:

Anticancer Activity

  • EGFR inhibition: Pyrazolopyrimidines with chloro groups show IC₅₀ values of 0.016–0.236 µM against wild-type and mutant EGFR .

  • Antiproliferative effects: Analog P2 (3,5-dimethyl-1-phenyl derivative) inhibits HCT116 cells (IC₅₀ = 22.7 µM) with minimal cytotoxicity to WI38 normal cells .

Kinase Selectivity

Molecular docking suggests that the chloro group forms hydrogen bonds with kinase active sites (e.g., EGFR T790M mutant: ΔG = −9.2 kcal/mol) . The propyl group may occupy hydrophobic pockets, enhancing binding affinity .

Applications and Future Directions

Current Uses

  • Intermediate in drug synthesis: Serves as a precursor for hydrazone and thiosemicarbazide derivatives .

  • Kinase inhibitor scaffold: Modifications at positions 1 and 6 optimize target selectivity .

Research Opportunities

  • Structure-activity relationship (SAR) studies: Systematic variation of the propyl chain length (e.g., butyl, pentyl).

  • Prodrug development: Esterification of the propyl group to enhance bioavailability.

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